molecular formula C17H13N3O B4930296 N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine

Cat. No. B4930296
M. Wt: 275.30 g/mol
InChI Key: RCVKPNBHAQODHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as BMFP, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMFP belongs to the class of benzofuro[3,2-d]pyrimidines, which have been reported to exhibit various biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood. However, studies have suggested that N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine may exert its biological effects through the modulation of various signaling pathways. For instance, N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine was found to inhibit the activation of the PI3K/Akt/mTOR pathway in hepatocellular carcinoma cells, leading to the induction of apoptosis. In addition, N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine was reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to exhibit various biochemical and physiological effects. In a study conducted by Yang et al., N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine was found to inhibit the migration and invasion of hepatocellular carcinoma cells by regulating the expression of matrix metalloproteinases (MMPs). Another study by Zhang et al. demonstrated that N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine could induce autophagy in breast cancer cells, leading to the inhibition of cell growth. N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine was also found to reduce the levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in a mouse model of acute liver injury, indicating its hepatoprotective effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in lab experiments is its diverse range of biological activities. N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to exhibit antitumor, anti-inflammatory, and antiviral effects, making it a potential candidate for the development of novel therapeutics. However, one of the limitations of using N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in lab experiments is its low solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. One of the potential areas of application is in the development of novel antitumor agents. N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to exhibit potent antitumor effects in various cancer cell lines, making it a promising candidate for further investigation. Another potential area of application is in the treatment of viral infections. N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to exhibit potent antiviral activity against the hepatitis C virus, indicating its potential as a therapeutic agent for viral infections. Further research is needed to elucidate the exact mechanism of action of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine and to explore its potential applications in various disease conditions.

Synthesis Methods

The synthesis of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported in the literature by several methods. One of the most commonly used methods involves the reaction of 2-methylphenylamine with 2-bromo-1-(benzofuran-2-yl)ethanone in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with guanidine carbonate to yield N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine. The purity of the compound can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to exhibit promising biological activities such as antitumor, anti-inflammatory, and antiviral effects. In a study conducted by Zhang et al., N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Wang et al. demonstrated the anti-inflammatory effects of N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine in lipopolysaccharide-induced acute lung injury in mice. N-(2-methylphenyl)[1]benzofuro[3,2-d]pyrimidin-4-amine was also found to exhibit potent antiviral activity against the hepatitis C virus in vitro.

properties

IUPAC Name

N-(2-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O/c1-11-6-2-4-8-13(11)20-17-16-15(18-10-19-17)12-7-3-5-9-14(12)21-16/h2-10H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCVKPNBHAQODHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=NC=NC3=C2OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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